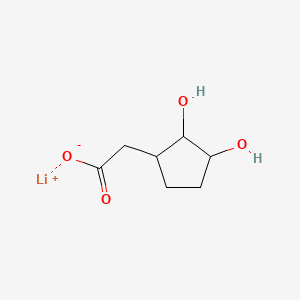![molecular formula C8H18Cl2N2 B13537031 (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195065-06-5](/img/structure/B13537031.png)
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound known for its unique structural properties. It is often used as a starting material for the synthesis of chiral diazabicyclic ligands and as a precursor in the preparation of various derivatives that serve as catalysts in asymmetric catalysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization and lactamization of functionalized (2S,4R)-4-aminoproline methyl esters. This process is promoted by a strong base and involves the formation of bridged lactam intermediates . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can serve as intermediates or final products in the synthesis of more complex molecules.
Scientific Research Applications
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism by which (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze specific reactions. The compound’s structure allows it to participate in stereoselective processes, enhancing the efficiency and selectivity of the reactions it catalyzes .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: A similar compound with a different counterion, used in similar applications.
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: Another derivative used as a chiral ligand.
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric catalysis and other applications where chiral properties are essential.
Properties
CAS No. |
1195065-06-5 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |
InChI Key |
CRJMUPUESUOYEQ-FOMWZSOGSA-N |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2.Cl.Cl |
Canonical SMILES |
CC(C)N1CC2CC1CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




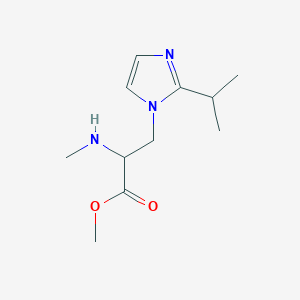

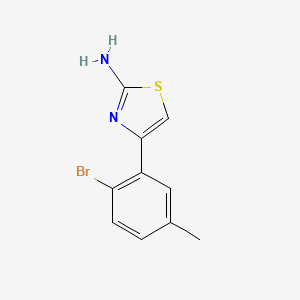
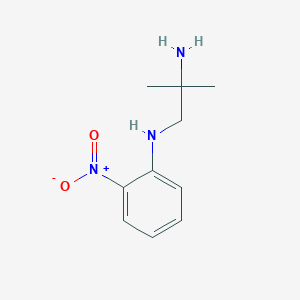
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

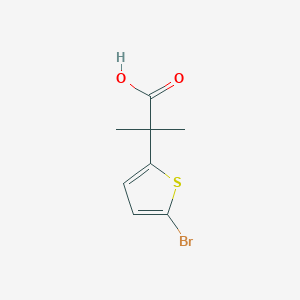
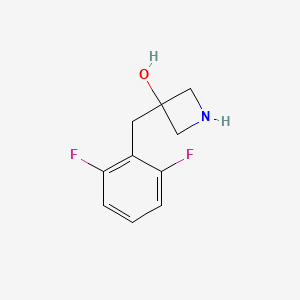

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
